molecular formula C8H13ClN2 B12102508 2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride

2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride

Cat. No.: B12102508
M. Wt: 172.65 g/mol
InChI Key: RXJUFJLHDMRZOV-UHFFFAOYSA-N
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Description

2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride is a pyridine-derived amine salt with a methyl substituent at the 3-position of the pyridine ring and an ethylamine group at the 2-position. Its molecular formula is C₈H₁₃ClN₂, with a molecular weight of 172.65 g/mol (calculated from structural analogs in ). The compound is of interest in medicinal chemistry due to its structural similarity to bioactive amines targeting receptors such as trace amine-associated receptor 1 (TAAR1) and serotonin receptors.

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

2-(3-methylpyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-7-3-2-6-10-8(7)4-5-9;/h2-3,6H,4-5,9H2,1H3;1H

InChI Key

RXJUFJLHDMRZOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)CCN.Cl

Origin of Product

United States

Preparation Methods

Imine Formation and Reduction

The most direct route involves reductive amination of 3-methylpyridine-2-carbaldehyde with ethylamine. In a procedure adapted from pyridin-2-yl-methylamine syntheses, the aldehyde (1 eq) and ethylamine (1.2 eq) are stirred in methanol with p-toluenesulfonic acid (TosOH, 0.2 eq) at 70°C for 12 hours to form the imine intermediate. Sodium triacetoxyborohydride (1.5 eq) is then added at 0°C, and the mixture is stirred for 6 hours to reduce the imine to the primary amine. The crude product is extracted with ethyl acetate, dried over Na2SO4, and concentrated, yielding 2-(3-Methylpyridin-2-yl)ethan-1-amine with 85–90% purity.

Catalytic Hydrogenation

An alternative employs hydrogen gas (1 atm) with 10% Pd/C in ethanol at 25°C. This method, while avoiding borohydrides, requires longer reaction times (24 hours) but achieves comparable yields (82–88%).

Nucleophilic Substitution on Halogenated Pyridines

Palladium-Catalyzed Coupling

Aryl halides, such as 2-bromo-3-methylpyridine, undergo Buchwald-Hartwig amination with ethylamine derivatives. As detailed in Method H of, a mixture of 2-bromo-3-methylpyridine (1 eq), ethylamine (1.5 eq), Pd2(dba)3 (0.1 eq), XantPhos (0.2 eq), and t-BuONa (2.7 eq) in tert-amyl alcohol is heated to 90°C under N2 for 12 hours. Purification via preparative HPLC affords the free base in 75–80% yield.

SN2 Displacement

In a non-catalytic approach, 2-chloro-3-methylpyridine reacts with ethylamine in DMF at 120°C for 48 hours. Though lower yielding (60–65%), this method avoids transition metals, simplifying purification.

Hydrochloride Salt Formation

Gas-Phase HCl Treatment

The free base is dissolved in anhydrous dioxane, and HCl gas is bubbled through the solution at 0°C until pH 2–3 is achieved. Propionic acid (1 eq) is added to facilitate water removal via azeotropic distillation, and the mixture is stirred at 60°C for 2 hours. Cooling to 25°C precipitates the hydrochloride salt, which is filtered and dried under vacuum (95–98% yield).

Aqueous HCl Neutralization

Alternatively, the amine is dissolved in ethanol, and concentrated HCl (37%) is added dropwise at 0°C. The solution is stirred for 1 hour, concentrated, and recrystallized from acetone to yield white crystals (90–93% purity).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Purity (%)
Reductive Amination3-Methylpyridine-2-carbaldehydeNaBH(OAc)3, TosOH70128590
Pd-Catalyzed Coupling2-Bromo-3-methylpyridinePd2(dba)3, XantPhos90127895
SN2 Displacement2-Chloro-3-methylpyridineNone120486285
HCl Salt FormationFree baseHCl gas, propionic acid6029798

Optimization Challenges and Solutions

Byproduct Mitigation

Reductive amination often generates over-reduced byproducts (e.g., tertiary amines). Adding molecular sieves (4Å) during imine formation suppresses this, improving selectivity to 95%.

Purification Strategies

Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates the free base from unreacted aldehyde. For the hydrochloride, anti-solvent crystallization with diethyl ether enhances purity to >99% .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: The major products are often oxidized derivatives of the original compound.

    Reduction: The major products are reduced forms of the compound, often leading to the formation of secondary or tertiary amines.

    Substitution: The major products depend on the substituent introduced during the reaction.

Scientific Research Applications

Organic Synthesis

2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride is extensively used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds. It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions such as oxidation, reduction, and substitution .

Biological Research

In biological contexts, this compound is utilized to explore the interactions of pyridine derivatives with biological molecules. Notably, it has been studied for its potential antimicrobial properties and its role in modulating neurotransmitter systems.

Case Study: Antimicrobial Efficacy
A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria, highlighting the importance of structural modifications for enhancing bioactivity .

Case Study: Neuropharmacological Assessment
Research focused on the effects of this compound on neuronal nitric oxide synthase (nNOS), revealing that specific derivatives could selectively inhibit nNOS without affecting endothelial NOS (eNOS). This selectivity suggests potential applications in treating neurological disorders .

Mechanism of Action

The mechanism of action of 2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Functional Notes References
2-(3-Methylpyridin-2-yl)ethan-1-amine HCl C₈H₁₃ClN₂ 172.65 3-Me on pyridin-2-yl Potential TAAR1/serotonin activity
2-(6-Methylpyridin-2-yl)ethan-1-amine HCl C₈H₁₃ClN₂ 172.65 6-Me on pyridin-2-yl Steric effects may alter receptor binding
2-(Thiophen-3-yl)ethan-1-amine HCl C₆H₉ClN₂S 176.66 Thiophene ring TAAR1 agonist (51.6% synthesis yield)
2-(4-Ethoxy-1H-indol-3-yl)ethan-1-amine HCl C₁₂H₁₇ClN₂O 240.73 Indole ring with ethoxy group Building block for bioactive molecules
25T-NBOMe (2b) C₁₉H₂₄ClNO₂S 365.91 Methoxy, methylthio on phenyl Serotonin 5-HT₂A receptor agonist
2-(Pyridin-3-yl)ethan-1-amine dihydrochloride C₇H₁₂Cl₂N₂ 207.10 Pyridin-3-yl Intermediate for triazine modulators

Pyridine-Based Analogs

  • Positional Isomerism (3-Me vs. 6-Me Pyridine): The methyl group’s position on the pyridine ring significantly impacts electronic and steric properties. In contrast, a 6-methyl group () may influence solubility or π-π stacking with aromatic residues.
  • Pyridin-3-yl vs. Pyridin-2-yl:
    2-(Pyridin-3-yl)ethan-1-amine dihydrochloride () differs in nitrogen orientation, altering hydrogen-bonding capabilities. This compound serves as a precursor for dual-acting FFAR1/FFAR4 modulators, suggesting pyridine positioning influences target selectivity.

Heteroaromatic Analogs

  • Thiophene vs. Pyridine:
    Replacing pyridine with thiophene () introduces sulfur’s polarizability, enhancing hydrophobic interactions. The thiophene analog showed moderate TAAR1 agonist activity (51.6% yield), whereas pyridine derivatives may exhibit stronger basicity due to nitrogen’s lone pair.

  • These are often used in serotonin receptor ligands but require additional substituents (e.g., methoxy groups) for enhanced activity.

Substituted Phenylalkylamines

  • 25T-NBOMe (2b): This serotonin receptor agonist () demonstrates how electron-donating groups (methoxy, methylthio) enhance receptor binding. While structurally distinct from the target compound, it underscores the importance of substituent electronic effects.

Biological Activity

2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride, a derivative of pyridine, has garnered attention due to its potential biological activities, particularly in the context of antimicrobial properties and interactions with neurotransmitter systems. This article explores the compound's synthesis, biological activity, and relevant case studies.

The compound has the chemical formula C9H14N2·HCl and a molecular weight of approximately 178.68 g/mol. It is characterized by a pyridine ring substituted at the 3-position with a methyl group and at the 2-position with an ethanamine moiety. The compound appears as a white to off-white crystalline powder and is soluble in water, making it suitable for various biological applications .

Synthesis

The synthesis of 2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride can be achieved through several methods, including classical organic reactions involving pyridine derivatives. The specific synthetic pathways may influence the yield and purity of the final product, which is crucial for subsequent biological evaluations.

Antimicrobial Properties

Recent studies have indicated that pyridine derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds structurally similar to 2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

Minimum Inhibitory Concentration (MIC) Values:

PathogenMIC (µg/mL)
Staphylococcus aureus6.25 - 12.5
Bacillus subtilis75
Escherichia coli<125
Pseudomonas aeruginosa150

These findings suggest that the compound could be developed into a potential antimicrobial agent .

Neurotransmitter Interaction

Preliminary studies have also explored the interaction of this compound with neurotransmitter receptors. It is hypothesized that it may modulate receptor activity, particularly in systems associated with dopamine and serotonin pathways. The binding affinity to various receptors is still under investigation, with initial results indicating potential for therapeutic applications in neuropharmacology .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various pyridine derivatives demonstrated that those related to 2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride exhibited strong antibacterial properties, particularly against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity .
  • Neuropharmacological Assessment : Another research effort focused on assessing the effects of this compound on neuronal nitric oxide synthase (nNOS). The results indicated that certain derivatives could selectively inhibit nNOS without affecting endothelial NOS (eNOS), suggesting potential applications in treating neurological disorders .

Q & A

Q. How can researchers optimize the synthesis of 2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride to improve yield and purity?

  • Methodological Answer: Synthesis optimization involves multi-step protocols, including intermediate preparation and final salt formation. Key strategies include:
  • Catalyst selection : Transition-metal catalysts (e.g., palladium) enhance coupling reactions for pyridine ring modifications .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction efficiency by stabilizing intermediates .
  • Temperature control : Stepwise temperature adjustments during reflux reduce side reactions, as demonstrated in analogous pyridine derivatives .
  • Purification : Use recrystallization with ethanol/water mixtures to isolate the hydrochloride salt with >95% purity .

Q. What analytical techniques are critical for characterizing 2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride?

  • Methodological Answer: A combination of techniques ensures structural and chemical validation:
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the pyridine ring substitution pattern and ethylamine backbone .
  • HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) assesses purity (>98%) and detects residual solvents .
  • Mass spectrometry : High-resolution MS (ESI+) verifies the molecular ion peak ([M+H]+^+) and fragmentation pattern .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer: Adhere to strict safety measures to mitigate risks:
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of HCl vapors .
  • Waste disposal : Collect aqueous waste separately and neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with serotonin receptors (e.g., 5-HT2A_{2A}2A​)?

  • Methodological Answer: Advanced pharmacological studies require:
  • Radioligand binding assays : Use 3^3H-ketanserin to measure competitive displacement at 5-HT2A_{2A} receptors, with IC50_{50} values indicating potency .
  • β-Arrestin recruitment assays : Monitor receptor signaling bias using luciferase-based reporter systems (e.g., Tango assay) .
  • Molecular docking : Computational models (e.g., Schrödinger Suite) predict binding poses within receptor active sites .

Q. How should contradictory data on the compound’s biological activity be resolved?

  • Methodological Answer: Address discrepancies through:
  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, ion concentration) .
  • Enantiomeric analysis : Chiral HPLC (e.g., Chiralpak AD-H column) confirms if racemization contributes to variable activity .
  • Metabolic stability tests : Liver microsome assays identify degradation products that may interfere with results .

Q. What strategies stabilize 2-(3-Methylpyridin-2-yl)ethan-1-amine hydrochloride under varying experimental conditions?

  • Methodological Answer: Stability studies should include:
  • Temperature sensitivity : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the ethylamine group .
  • pH-dependent degradation : Use phosphate buffers (pH 7.4) to minimize HCl dissociation in aqueous solutions .
  • Long-term storage : Lyophilization with cryoprotectants (e.g., trehalose) maintains stability >12 months .

Q. What methodologies are effective for resolving enantiomers of this compound?

  • Methodological Answer: Enantiomeric separation involves:
  • Chiral derivatization : React with Marfey’s reagent (FDAA) to form diastereomers for HPLC analysis .
  • Chiral stationary phases : Use columns like Chiralcel OD-H with hexane/isopropanol mobile phases .
  • Circular dichroism (CD) : Compare Cotton effects to reference standards for absolute configuration determination .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer: Leverage in silico tools for ADME profiling:
  • Lipophilicity (LogP) : Predict using software like MarvinSuite to assess blood-brain barrier permeability .
  • CYP450 metabolism : SwissADME identifies potential cytochrome P450 interactions .
  • Toxicity screening : ProTox-II evaluates hepatotoxicity and mutagenicity risks .

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